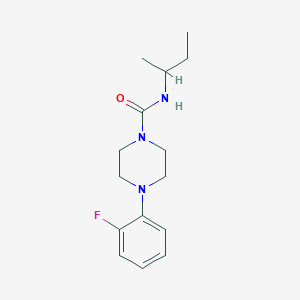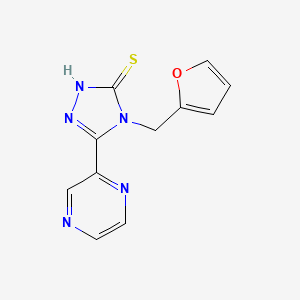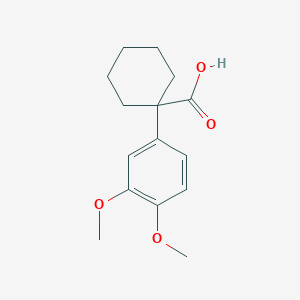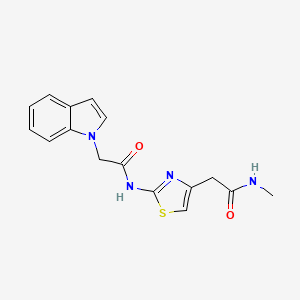
N-Butan-2-yl-4-(2-Fluorphenyl)piperazin-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives can vary based on the desired substituents on the piperazine ring. For instance, the synthesis of N-aryl piperazine carboxamide derivatives involves multiple steps, including cyclization, halogenation, and palladium-catalyzed cross-coupling reactions . The sterically congested piperazine derivative mentioned in the second paper was prepared using a modified Bruylants approach, which is a method for synthesizing piperazine derivatives with a second nitrogen atom on the N-tert-butyl piperazine substructure . Although the exact synthesis of "N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted with various functional groups. The presence of a fluorophenyl group, as seen in the compound of interest, suggests potential interactions with biological targets due to the electronegative fluorine atom influencing the electronic distribution in the molecule. The crystal structure of a related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, indicates a sterically congested arrangement, which could influence the binding affinity and selectivity of the compound towards biological receptors .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including substitutions and cross-coupling reactions, to introduce different substituents on the piperazine ring. For example, the synthesis of N-aryl piperazine carboxamide derivatives involves the treatment of intermediates with arylisocyanates and arylisothiocyanates to obtain the final compounds . The presence of the carboxamide linker in the compound of interest is crucial, as it has been shown to play a significant role in the binding selectivity of similar compounds to dopamine D3 receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the carboxamide linker, fluorine atom, and aryl groups can affect the compound's solubility, stability, and binding affinity to biological targets. For instance, the carboxamide linker has been shown to be critical for the selectivity of certain compounds towards dopamine D3 receptors over D2 receptors . The fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The sterically congested nature of some piperazine derivatives can also influence their pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Die Entwicklung und Synthese neuer Verbindungen beinhaltet oft die Bewertung ihres Potenzials als Antituberkulosemittel. Forscher haben Derivate von N-Butan-2-yl-4-(2-Fluorphenyl)piperazin-1-carboxamid auf ihre Aktivität gegen Mycobacterium tuberculosis untersucht. Diese Untersuchungen zielen darauf ab, neue Behandlungen für Tuberkulose zu finden, ein globales Gesundheitsproblem .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-3-12(2)17-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRQKRLDUPBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)


![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)
![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)